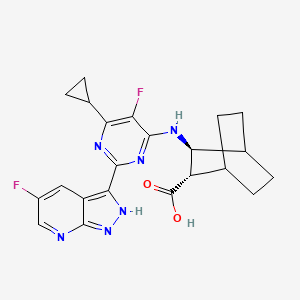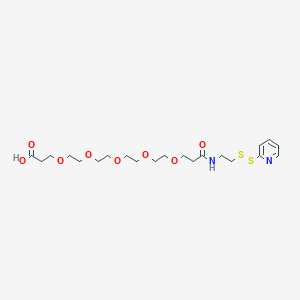
SPDP-PEG5-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SPDP-PEG5-acid is a polyethylene glycol-based PROTAC linker. It is a compound that combines the properties of polyethylene glycol and SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate). This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions
SPDP-PEG5-acid is synthesized by attaching SPDP to a polyethylene glycol chain. The synthesis involves the reaction of SPDP with a polyethylene glycol derivative that has a terminal carboxylic acid group. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography to remove any impurities .
化学反应分析
Types of Reactions
SPDP-PEG5-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The SPDP moiety can react with amine and thiol groups, forming stable amide and disulfide bonds, respectively.
Cleavage Reactions: The disulfide bond in SPDP can be cleaved using reducing agents such as dithiothreitol (DTT), allowing for the release of the attached molecules.
Common Reagents and Conditions
Amine and Thiol Reactions: These reactions typically occur in phosphate-buffered saline (PBS) at a pH of 7-8.
Cleavage Reactions: Reducing agents like DTT are used to cleave the disulfide bond, usually at a pH of 7-9.
Major Products Formed
The major products formed from these reactions include amide-linked conjugates and cleaved disulfide products, depending on the specific reaction conditions and reagents used .
科学研究应用
SPDP-PEG5-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates the study of protein-protein interactions and the functional analysis of proteins by enabling their targeted degradation.
Medicine: Potential therapeutic applications in the development of targeted therapies for diseases such as cancer by degrading disease-causing proteins.
Industry: Used in the development of advanced drug delivery systems and bioconjugation techniques.
作用机制
SPDP-PEG5-acid exerts its effects through the formation of PROTACs, which consist of two ligands connected by the this compound linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. This binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The SPDP moiety allows for the formation of stable amide and disulfide bonds, while the polyethylene glycol chain provides flexibility and solubility .
相似化合物的比较
SPDP-PEG5-acid is unique due to its combination of SPDP and polyethylene glycol, which provides both reactivity and solubility. Similar compounds include:
SPDP-PEG3-acid: A shorter polyethylene glycol chain, providing less flexibility but similar reactivity.
SPDP-PEG4-acid: Slightly longer than SPDP-PEG3-acid, offering a balance between flexibility and reactivity.
SPDP-PEG6-acid: Longer polyethylene glycol chain, providing greater flexibility and solubility.
These compounds differ mainly in the length of the polyethylene glycol chain, which affects their solubility and flexibility in different applications .
属性
分子式 |
C21H34N2O8S2 |
|---|---|
分子量 |
506.6 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[3-oxo-3-[2-(pyridin-2-yldisulfanyl)ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H34N2O8S2/c24-19(22-7-18-32-33-20-3-1-2-6-23-20)4-8-27-10-12-29-14-16-31-17-15-30-13-11-28-9-5-21(25)26/h1-3,6H,4-5,7-18H2,(H,22,24)(H,25,26) |
InChI 键 |
UBLCTOMLERHAKT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)SSCCNC(=O)CCOCCOCCOCCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


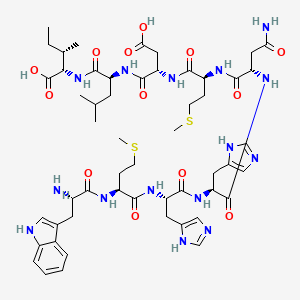
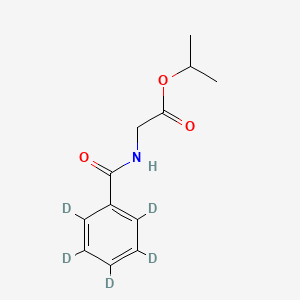

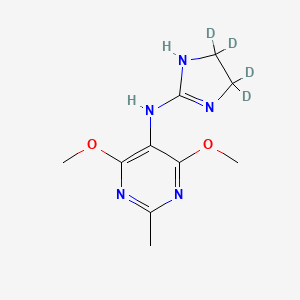
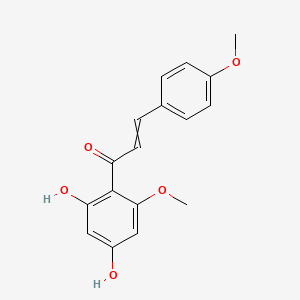

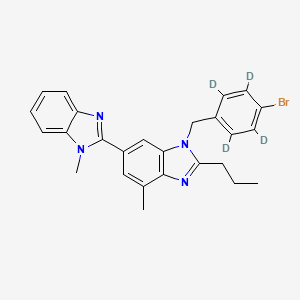

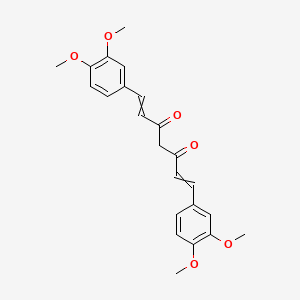
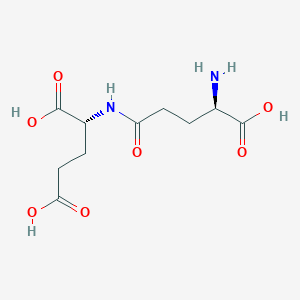
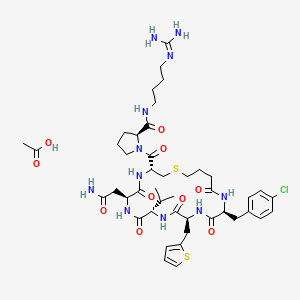
![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)
